1-(Azetidin-1-yl)-3-phenylpropan-1-one
Description
1-(Azetidin-1-yl)-3-phenylpropan-1-one is a ketone derivative featuring a phenylpropan-1-one backbone substituted with an azetidine ring.
Properties
IUPAC Name |
1-(azetidin-1-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(13-9-4-10-13)8-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOYFESSWKFHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Azetidin-1-yl)-3-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the aza-Michael addition of azetidine to a suitable α,β-unsaturated carbonyl compound. The reaction typically requires a base catalyst such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction conditions often involve moderate temperatures and can be completed within a few hours .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Azetidin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols can replace the nitrogen atom’s substituents.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various functionalized derivatives of the original compound .
Scientific Research Applications
1-(Azetidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers investigate its biological activities, including antimicrobial, antiviral, and anticancer properties, to understand its potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and target .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural homology with several phenylpropan-1-one derivatives, differing primarily in substituents attached to the ketone or phenyl group. Key analogs include:
Key Observations :
- Electronic Effects : Halogen substituents (Cl, Br) enhance electrophilicity, while hydroxyl groups improve solubility and H-bonding .
- Steric Effects : Bulky groups like indole or piperazine alter conformational flexibility and binding interactions .
- Azetidine vs. Other Heterocycles : Azetidine’s smaller ring size (vs. piperidine or pyrrolidine) may reduce steric hindrance but increase ring strain .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
